BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2',5'-
Difluoropropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2'5"-Difluoropropiophenone

Cat. No.: B1295022

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
aromatic ketone 2',5'-Difluoropropiophenone. While a complete set of experimentally verified
spectral data is not publicly available in its entirety, this document compiles existing
experimental information and provides expert predictions based on analogous compounds and
established spectroscopic principles. This guide is intended to support research and
development activities by offering a detailed projection of the compound's spectral
characteristics.

Chemical and Physical Properties

2'.5'-Difluoropropiophenone is a fluorinated aromatic ketone with applications as an
intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence
of two fluorine atoms on the phenyl ring significantly influences its electronic properties and
reactivity.
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Property Value Source
Molecular Formula CoHsF20 NIST[1]
Molecular Weight 170.16 g/mol ChemicalBook[2]
CAS Number 29112-90-1 NIST[1]
Appearance Liquid (at room temperature) Sigma-Aldrich[3]

Spectroscopic Data Summary

The following tables summarize the available experimental and predicted spectroscopic data
for 2',5'-Difluoropropiophenone.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

The *H NMR spectrum is predicted to show signals corresponding to the aromatic protons and
the protons of the ethyl group. The chemical shifts and coupling patterns will be influenced by
the electron-withdrawing effects of the carbonyl group and the fluorine atoms.

Predicted Chemical Predicted Predicted Coupling

Proton Assignment . Lo
Shift (6, ppm) Multiplicity Constant (J, Hz)

J(H,H) = 8.5, J(H,F) =
H-3' 7.35-7.45 ddd

5.0, J(H,H) =3.0
J(H,F)=9.0, J(H,H) =
H-4' 7.15-7.25 dddd 8.5, J(H,H) = 7.0,
JH,F)=25
J(H,F)=9.0, J(H,H) =
H-6' 7.50 - 7.60 ddd
5.5,J(H,H)=3.0
-CH2- (propionyl) 2.95-3.05 q JH,H)=7.5
-CHs (propionyl) 1.10-1.20 t JHH)=7.5
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Note: Predictions are based on standard chemical shift ranges for aromatic ketones and
analysis of related fluorinated compounds.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

The 13C NMR spectrum will display nine distinct signals. The chemical shifts of the aromatic
carbons will be significantly affected by the fluorine substituents, exhibiting carbon-fluorine
coupling.

. Predicted Chemical Shift Predicted C-F Coupling (J,
Carbon Assignment

(3, ppm) Hz)
C=0 198 - 202
c-1' 125 - 128 d, 2J(C,F) = 20-25
c-2' 158 - 162 d, 1J(C,F) = 245-255
C-3 118 - 122 d, 2J(C,F) = 20-25
oo 123 . 127 dd, 3J(C,F) = 5-10, 4J(C,F) = 2-
5
C-5' 156 - 160 d, 1J(C,F) = 245-255
C-6' 115- 119 d,3J(C,F)=2-5
-CHz- (propionyl) 30-35
-CHs (propionyl) 8-12

Note: Predicted chemical shifts and coupling constants are based on typical values for
fluorinated aromatic compounds.

Infrared (IR) Spectroscopy (Experimental)

The gas-phase IR spectrum of 2',5'-Difluoropropiophenone is available from the NIST
WebBook.[1] Key absorptions are characteristic of the carbonyl group and the fluorinated
aromatic ring.
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Wavenumber (cm~?) Intensity Assignment
~3080 Weak Aromatic C-H stretch
~2980 Weak Aliphatic C-H stretch
~1700 Strong C=0 (carbonyl) stretch

) Aromatic C=C skeletal
~1610, ~1490 Medium o

vibrations

~1250 - 1100 Strong C-F stretch

Mass Spectrometry (MS) (Predicted)

Experimental mass spectrometry data is not readily available. The following table presents

predicted m/z values for common adducts based on the compound's molecular weight (170.16

g/mol ).
lon Species Predicted m/z
[M+H]* 171.0616
[M+Na]* 193.0435
[M-H]~ 169.0470
[M]* 170.0538

Data sourced from PubChem predictions.[4]

Predicted Fragmentation: Under electron ionization (El), the molecular ion peak (M*) at m/z =

170 is expected. Key fragmentation pathways would likely involve:

e a-cleavage: Loss of the ethyl group (*CH2CHs) to yield a fluorinated benzoyl cation at m/z =

141.

e Loss of CO: Subsequent loss of carbon monoxide from the benzoyl cation to give a

difluorophenyl cation at m/z = 113.
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Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as 2',5'-Difluoropropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. Add a small
amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

'H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be
averaged to obtain a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural
abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer acquisition
time are typically required. Proton decoupling is used to simplify the spectrum to singlets for
each carbon (unless C-F coupling is observed).

Infrared (IR) Spectroscopy

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal of the FTIR spectrometer. Apply pressure to ensure good contact.

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a transparent
pellet using a hydraulic press.

Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. A background
spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted
from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe for solids or after separation by gas chromatography (GC-MS) for volatile compounds.
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 lonization: Utilize Electron lonization (El) at a standard energy of 70 eV to induce
fragmentation and create a characteristic mass spectrum. For softer ionization to preserve
the molecular ion, techniques like Electrospray lonization (ESI) or Chemical lonization (CI)
can be used, typically after dissolving the sample in a suitable solvent and introducing it via
liquid chromatography (LC-MS).

e Mass Analysis: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 40-400).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis and characterization of 2',5'-Difluoropropiophenone.

Sample Preparation Data Acquisition Data Analysis & Interpretation

Prepare for GC/LC | Mass Spectrometer L Determine Molecular lon
or Direct Inlet (El, ESI) & Fragmentation Pattern
Structure Confirmation
0 B mr 5 Prepare KBr Pellet .| Identify Functional Combine All Spectral Data
2',5"-Difluoropropiophenone Sample —l> FTIR Spectrometer > | Group Absorptions ® Camiin SEE
Dissolve in |_yL NVASELEEUEIEE | L [ Analyze Chemical Shifts,
Deuterated Solvent (*H, C) Coupling, Integration

Click to download full resolution via product page

Spectroscopic analysis workflow for 2',5'-Difluoropropiophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-5-difluoropropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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